3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide
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Description
The compound “3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide” is a complex organic molecule that contains a naphthalene ring, a thiazole ring, and an amide group. Naphthalene is a polycyclic aromatic hydrocarbon, thiazole is a heterocyclic compound containing sulfur and nitrogen, and an amide group consists of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a naphthalene ring attached to a thiazole ring via an amide linkage. The 3-methoxy group would be attached to the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiazole ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Mechanism of Action
Target of Action
The compound 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide, also known as 3-methoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}naphthalene-2-carboxamide, is a complex molecule that likely interacts with multiple targets. These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound is likely to be complex due to its potential interaction with multiple targets. The compound may interact with its targets and induce changes in their function, leading to downstream effects. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the broad range of activities associated with indole and thiazole derivatives, it’s likely that this compound could affect multiple pathways . For example, if the compound targets topoisomerase II, it could affect DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The presence of a methoxy group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If the compound acts by inducing DNA double-strand breaks, this could lead to cell cycle arrest and apoptosis, potentially making the compound useful for anticancer therapy .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solvent environment has been found to affect the photophysical phenomena of certain thiazole derivatives . Additionally, the presence of a prenyl chain in some compounds has been found to enhance their antioxidant activity .
Future Directions
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c1-27-20-13-16-8-3-2-7-15(16)12-18(20)22(26)25-23-24-19-11-10-14-6-4-5-9-17(14)21(19)28-23/h2-13H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZMUMSZZWBKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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